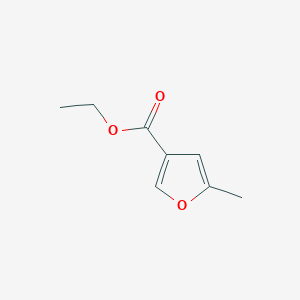

Ethyl 5-methylfuran-3-carboxylate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVHSZJXVCZRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490767 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26501-83-7 | |

| Record name | Ethyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of Ethyl 5 Methylfuran 3 Carboxylate

Reactions Involving the Furan (B31954) Ring System

The furan ring in Ethyl 5-methylfuran-3-carboxylate is susceptible to a range of reactions, including electrophilic substitution, cycloaddition, and oxidation, which allow for extensive modification of the heterocyclic core.

Electrophilic Aromatic Substitution Reactions

The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com In this compound, the position of electrophilic attack is directed by the existing substituents. The C2 position is the most activated site for electrophilic substitution. This is due to the strong activating and ortho-directing effect of the ring oxygen and the fact that the carbocation intermediate formed by attack at C2 is the most resonance-stabilized. chemicalbook.comquora.com The C5 position is blocked by a methyl group, and the C4 position is deactivated by the adjacent electron-withdrawing ester group.

Halogenation of furan derivatives typically proceeds under mild conditions. pearson.compearson.com For this compound, reactions with halogens such as bromine and chlorine are expected to occur selectively at the C2 position. The bromination of the analogous methyl ester to yield methyl 5-bromo-2-methylfuran-3-carboxylate is a known transformation, indicating the feasibility of this reaction. achemblock.com

Table 1: Halogenation of this compound

| Reaction | Halogenating Agent | Typical Conditions | Product |

|---|---|---|---|

| Bromination | Bromine (Br₂) in Dioxane or CCl₄ | 0 °C to room temperature | Ethyl 2-bromo-5-methylfuran-3-carboxylate |

Nitration and sulfonation of the furan ring require carefully chosen reagents to avoid degradation of the acid-sensitive ring. youtube.com Nitration is typically achieved using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures. Sulfonation is commonly performed using a sulfur trioxide-pyridine complex, which is a milder sulfonating agent than fuming sulfuric acid. youtube.com As with halogenation, substitution is predicted to occur at the C2 position.

Table 2: Nitration and Sulfonation of this compound

| Reaction | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | -10 °C to 0 °C | Ethyl 5-methyl-2-nitrofuran-3-carboxylate |

Cycloaddition Reactions

Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.comnih.gov The aromaticity of the furan ring makes these reactions often reversible. researchgate.net The reactivity of the furan diene is enhanced by electron-donating groups and diminished by electron-withdrawing groups. tudelft.nl In this compound, the C5-methyl group acts as an activating group, while the C3-ester group is deactivating. Despite the deactivating effect of the ester, the compound can still be expected to undergo cycloaddition with highly reactive dienophiles, yielding 7-oxabicyclo[2.2.1]heptene derivatives.

Table 3: Diels-Alder Reaction of this compound

| Dienophile | Typical Conditions | Product |

|---|---|---|

| Maleic anhydride (B1165640) | High temperature, neat or in a high-boiling solvent | 1-Methyl-4-(ethoxycarbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

| N-Phenylmaleimide | Toluene, reflux | 1-Methyl-4-(ethoxycarbonyl)-N-phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide |

Oxidative Reactions of the Furan Ring

The furan ring is susceptible to oxidative cleavage under various conditions. organicreactions.org This reactivity can be exploited synthetically to convert the furan ring into functionalized acyclic compounds, effectively using the furan as a masked 1,4-dicarbonyl synthon. organicreactions.org The specific products depend on the oxidant and reaction conditions. For instance, oxidation with reagents like N-bromosuccinimide (NBS) in the presence of water or alcohols can lead to the formation of butenolide or related open-chain ester derivatives. researchgate.netacs.org

Table 4: Oxidative Ring Opening of this compound

| Oxidant | Typical Conditions | Likely Product Structure |

|---|---|---|

| Ozone (O₃), then reductive workup (e.g., DMS) | CH₂Cl₂/MeOH, -78 °C | Ethyl 4-oxo-2-pentenoate derivatives |

| N-Bromosuccinimide (NBS) in Acetone/Water | Room temperature | Ethyl 5-hydroxy-2-methyl-5-oxo-2-pentenoate derivatives |

Functionalization of the Ester Moiety

The ethyl carboxylate group at the C3 position undergoes typical ester transformations, providing a handle for further derivatization without altering the furan ring, provided that appropriate conditions are chosen. These reactions include hydrolysis, reduction, amidation, and transesterification.

Table 5: Derivatization of the Ester Group of this compound

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis (Saponification) | NaOH or KOH in EtOH/H₂O | Reflux | 5-Methylfuran-3-carboxylic acid sigmaaldrich.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | (5-Methylfuran-3-yl)methanol |

| Amidation | Ammonia or primary/secondary amine (R¹R²NH) | Heat, sometimes with a catalyst | N,N-Disubstituted-5-methylfuran-3-carboxamide |

Hydrolysis to Carboxylic Acids

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-methylfuran-3-carboxylic acid, under both acidic and basic conditions. This transformation is a fundamental reaction in organic synthesis, providing a key intermediate for the production of other derivatives such as salts, acid chlorides, and amides.

Under basic conditions, the hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Acid-catalyzed hydrolysis is also an effective method, generally employing a strong acid like sulfuric acid or hydrochloric acid in the presence of water. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided search results, the hydrolysis of ester groups on furan rings is a well-established transformation researchgate.net. For instance, the synthesis of furan-3-carboxylic acid from its corresponding ester is a known process, indicating the feasibility of this reaction for the 5-methyl substituted analogue.

General Reaction Scheme for Hydrolysis:

| Reactant | Reagents | Product |

| This compound | 1. NaOH (aq) 2. H3O+ | 5-Methylfuran-3-carboxylic acid |

| This compound | H3O+, H2O | 5-Methylfuran-3-carboxylic acid |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is a valuable method for synthesizing different esters of 5-methylfuran-3-carboxylic acid.

Base-Catalyzed Transesterification: This method typically involves reacting this compound with an excess of the desired alcohol in the presence of a catalytic amount of a strong base, such as sodium alkoxide. The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the desired product.

Acid-Catalyzed Transesterification: In this approach, a protic acid (e.g., sulfuric acid) or a Lewis acid is used as the catalyst. The reaction mechanism is analogous to acid-catalyzed esterification and hydrolysis, involving protonation of the carbonyl group followed by nucleophilic attack of the alcohol. Similar to the base-catalyzed method, using the alcohol as the solvent is a common strategy to ensure high conversion. While specific examples for this compound are not provided in the search results, the general principles of transesterification are widely applicable to ethyl esters masterorganicchemistry.comresearchgate.netorganic-chemistry.org.

Illustrative Transesterification Reactions:

| Starting Ester | Alcohol | Catalyst | Product |

| This compound | Methanol | H+ or CH3O- | Mthis compound |

| This compound | Benzyl alcohol | H+ or BnO- | Benzyl 5-methylfuran-3-carboxylate |

Amidation Reactions

The conversion of this compound into amides can be achieved through several synthetic routes. Direct amidation with an amine is possible, though often requires harsh conditions or the use of specific catalysts. A more common approach involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine.

Alternatively, direct conversion of the ester to an amide can be facilitated by heating the ester with an amine, sometimes in the presence of a Lewis acid catalyst. Research on the amidation of related compounds, such as ethyl 2-oxotetrahydrofuran-3-carboxylates, has shown successful conversion to N-substituted carboxamides, suggesting a similar reactivity for the furan analogue researchgate.net. The synthesis of furan-3-carboxamides from related furan-3-carboxylic acid derivatives further supports the feasibility of this transformation researchgate.net.

General Routes to 5-Methylfuran-3-carboxamides:

| Starting Material | Reagents | Intermediate | Amine (R-NH2) | Product |

| This compound | 1. NaOH, H2O 2. H3O+ | 5-Methylfuran-3-carboxylic acid | R-NH2, Coupling agent (e.g., DCC, EDC) | N-Alkyl-5-methylfuran-3-carboxamide |

| This compound | R-NH2, Heat/Catalyst | - | - | N-Alkyl-5-methylfuran-3-carboxamide |

Modifications of the Methyl Substituent at C-5

The methyl group at the C-5 position of the furan ring is also amenable to a range of chemical modifications, providing a handle for further functionalization of the molecule.

Oxidation of the Methyl Group

The oxidation of the C-5 methyl group can lead to the formation of a 5-formyl or 5-carboxyl group, significantly altering the electronic properties and reactivity of the furan ring. While specific synthetic protocols for the direct oxidation of the methyl group on this compound are not detailed in the provided search results, studies on the oxidation of other 5-methylfuran derivatives provide valuable insights. For instance, the biocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid demonstrates that the furan ring is stable to oxidative conditions and that substituents can be selectively oxidized nih.govnih.govresearchgate.net. The atmospheric oxidation of methyl-substituted furans initiated by hydroxyl radicals also indicates the susceptibility of the methyl group to oxidation, proceeding through radical intermediates acs.orgnih.govresearchgate.net. Synthetic methods for such transformations would likely involve reagents known for the oxidation of benzylic or allylic methyl groups, such as selenium dioxide or chromium-based oxidants, although care would be needed to avoid over-oxidation or degradation of the furan ring.

Potential Oxidation Products:

| Starting Material | Potential Oxidizing Agent | Potential Product |

| This compound | e.g., SeO2 | Ethyl 5-formylfuran-3-carboxylate |

| This compound | e.g., KMnO4, CrO3 | Ethyl 5-carboxyfuran-3-carboxylate |

Halogenation of the Methyl Group

The methyl group at the C-5 position of the furan ring is analogous to a benzylic or allylic position, making it susceptible to free radical halogenation. Reagents such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, are commonly used for the selective bromination of such positions google.com. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized furfuryl radical. This radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction. This method would be expected to produce ethyl 5-(bromomethyl)furan-3-carboxylate, a valuable intermediate for further nucleophilic substitution reactions.

Expected Halogenation Reaction:

| Reactant | Reagent | Initiator | Product |

| This compound | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Ethyl 5-(bromomethyl)furan-3-carboxylate |

Radical Reactions at the Methyl Group

The C-5 methyl group of this compound is a prime site for radical reactions due to the ability of the furan ring to stabilize an adjacent radical through resonance. As mentioned in the context of halogenation, the abstraction of a hydrogen atom from the methyl group generates a furfuryl-type radical. This radical intermediate is not only involved in halogenation reactions but can also participate in other radical processes.

Studies on the atmospheric oxidation of methyl-substituted furans have shown that hydroxyl radicals readily react with these compounds, leading to the formation of radical adducts and subsequent ring-opening or functionalization acs.orgnih.govresearchgate.netwhiterose.ac.uk. In a synthetic context, the generation of a radical at the C-5 methyl position could be a key step in C-C bond-forming reactions, such as radical additions to alkenes or alkynes. While specific examples of such radical reactions with this compound are not available in the provided search results, the established principles of radical chemistry suggest that this would be a fruitful area for synthetic exploration.

Synthesis of Conjugated Systems and Heterocycle Fused Derivatives

The furan nucleus, particularly when functionalized as in this compound, serves as a versatile platform for the synthesis of more complex molecular architectures. A key strategy involves the conversion of the ethyl ester group into a more reactive intermediate, the carbohydrazide, which is a pivotal precursor for constructing a wide array of five-membered heterocyclic rings. This approach allows for the incorporation of the 5-methylfuran moiety into various conjugated systems and fused derivatives, leading to novel compounds with diverse chemical properties.

Hydrazone Formation and Subsequent Cyclization

The transformation of this compound into various heterocyclic systems frequently begins with its conversion to 5-methylfuran-3-carbohydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate nih.govsemanticscholar.orgmdpi.com. The resulting carbohydrazide is a stable, crystalline solid that serves as a key building block for further derivatization.

The primary amino group of the carbohydrazide readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones. This reaction, usually conducted in an alcohol solvent with an acid catalyst, yields the corresponding N-acylhydrazones nih.govnih.govresearchgate.net. These hydrazones are not merely stable final products but are crucial intermediates whose structural features are exploited for subsequent intramolecular cyclization reactions to form a variety of heterocyclic rings. The specific ring system formed depends on the nature of the reactants and the cyclizing agent employed in the subsequent step.

For instance, a study detailed the condensation of a furan-based carbohydrazide with a selection of ketones to produce hydrazide derivatives in yields ranging from 64–96% semanticscholar.org. The structures of these hydrazones were confirmed by ¹H-NMR spectroscopy, which showed characteristic signals for the NH proton and the proton at position-4 of the furan ring semanticscholar.org.

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is a common target in medicinal chemistry, and the furan scaffold can be readily integrated into this system. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of 1,2-diacylhydrazine precursors rsc.org. Starting from a furan carbohydrazide, several synthetic routes are available.

One common method involves the reaction of the carbohydrazide with an aromatic acid in the presence of a dehydrating agent like phosphoryl chloride to induce cyclization niscpr.res.in. Another approach involves the reaction of the carbohydrazide with reagents such as carbon disulfide or cyanogen bromide niscpr.res.inchemistryjournal.net.

In a specific example, ethyl-5-(5-(4-substituted phenyl)-1,3,4-oxadiazole-2-yl)-2-methylfuran-3-carboxylates were reacted with hydrazine hydrate to yield the corresponding carbohydrazide. This intermediate was then condensed with various aldehydes to form hydrazones, which could be further cyclized mdpi.com. For example, 5-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carbohydrazide was synthesized in an 84% yield mdpi.com. These subsequent reactions demonstrate the utility of the furan-oxadiazole scaffold in building even more complex molecules, such as fused oxadiazole systems mdpi.com.

| Starting Furan Derivative | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| ethyl-5-(5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl)-2-methylfuran-3-carboxylate | Hydrazine Hydrate | 5-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carbohydrazide | 84 | mdpi.com |

| ethyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-methylfuran-3-carbohydrazide | Various Aldehydes, Acetic Anhydride | 1-(5-(2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | 84 | mdpi.com |

Pyrazole Ring Formation

The synthesis of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative jmchemsci.comchim.it. While direct synthesis of a pyrazole ring from this compound is not extensively documented, the furan moiety can be incorporated as a substituent on a pre-formed pyrazole ring or a pyrazole can be constructed from a furan-containing precursor.

For example, a compound named Ethyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate highlights the combination of these two heterocyclic motifs cymitquimica.com. The synthesis of such a molecule would likely involve the reaction of a furan-substituted 1,3-dicarbonyl compound, such as a furan-containing β-ketoester, with hydrazine sigmaaldrich.com. This approach allows for the positioning of the furan group at a specific location on the pyrazole ring. The pyrazole ring's formation is a result of the classical Knorr pyrazole synthesis or similar cyclocondensation reactions chim.it.

Thiadiazole Ring Formation

The synthesis of furan-substituted thiadiazoles can be achieved through several routes, often utilizing the furan carbohydrazide as a key intermediate. One established pathway involves the conversion of the carbohydrazide into a thiosemicarbazone, followed by oxidative cyclization.

In a detailed study, a furan carbohydrazide was first condensed with various ketones to form hydrazones. These were further processed to create aldehyde derivatives, which then underwent an acid-catalyzed condensation with thiosemicarbazide or its derivatives to yield thiosemicarbazones nih.govsemanticscholar.org. The subsequent cyclization of these thiosemicarbazones using acetic anhydride afforded 4,5-dihydro-1,3,4-thiadiazolyl derivatives nih.govsemanticscholar.org.

Another significant method for synthesizing a different isomer, the 1,2,3-thiadiazole ring, is the Hurd-Mori reaction researchgate.netresearchgate.net. This reaction involves the treatment of carboethoxyhydrazones derived from acetyl-furan compounds with thionyl chloride. This process has been successfully applied to synthesize 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamides from the corresponding 5-acetyl-2-methylfuran-3-carboxamides, demonstrating a viable route for creating a C-C bond between the furan and thiadiazole rings researchgate.net.

| Furan Precursor | Key Intermediate | Cyclization Reagent | Product Type | Reference |

|---|---|---|---|---|

| 5-Formyl-2-methyl-N'-(1-arylethylidene)furan-3-carbohydrazide | Thiosemicarbazone | Acetic Anhydride | 4,5-dihydro-1,3,4-thiadiazolyl derivative | nih.govsemanticscholar.org |

| Carboethoxyhydrazone of 5-acetyl-2-methylfuran-3-carboxamide | Carboethoxyhydrazone | Thionyl Chloride (Hurd-Mori Reaction) | 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran-carboxamide | researchgate.net |

Triazole Ring Formation

The versatile furan carbohydrazide intermediate is also central to the synthesis of 1,2,4-triazole derivatives. These syntheses involve building the triazole ring onto the carbohydrazide functional group. A general and effective method for forming the 4-amino-5-mercapto-1,2,4-triazole ring system involves a two-step process. First, the acid hydrazide is reacted with carbon disulfide in an alkaline medium to form a dithiocarbazate salt. This intermediate is then treated with hydrazine hydrate, which causes it to cyclize into the desired triazole derivative chemistryjournal.net.

Another synthetic strategy involves the condensation of furan-carboxylic acids with substituted 4-amino-4H-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride. This method has been used to obtain 3-substituted 6-(5-arylfuran-2-yl)- nih.govsemanticscholar.orgchemicalbook.comtriazolo[3,4-b] nih.govmdpi.comchemicalbook.comthiadiazoles, which are complex fused heterocyclic systems researchgate.net. Although this example starts from a furan-2-carboxylic acid, the chemical principle is directly applicable to derivatives of this compound after its hydrolysis to the corresponding carboxylic acid.

Indolizine Derivatization

Indolizine is a fused aromatic heterocyclic compound consisting of a pyridine ring fused to a pyrrole (B145914) ring chemicalbook.com. The synthesis of indolizine derivatives does not typically start directly from a furan compound but can incorporate a furan moiety through strategic selection of precursors. The most common methods for constructing the indolizine core are the Scholtz or Chichibabin reactions and, more modernly, 1,3-dipolar cycloaddition reactions rsc.orgorganic-chemistry.org.

The 1,3-dipolar cycloaddition approach involves the reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene, known as a dipolarophile organic-chemistry.org. To incorporate the 5-methylfuran group from this compound, the furan compound would need to be converted into a suitable dipolarophile. This could be achieved, for example, by synthesizing an α,β-unsaturated ester or ketone derivative from the starting furan ester. This furan-containing alkene could then react with a pyridinium ylide, generated in situ from a corresponding N-substituted pyridine, to form a cycloadduct that subsequently aromatizes to the furan-substituted indolizine. While specific examples starting from this compound are not prominent, this synthetic strategy provides a clear and plausible pathway for its derivatization into indolizine systems researchgate.net.

Spectroscopic and Advanced Structural Elucidation of Furan 3 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. For Ethyl 5-methylfuran-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its molecular architecture.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester and the substituted furan (B31954) ring protons. The ethyl group gives rise to a quartet and a triplet, typical of an ethoxy moiety. The quartet, found further downfield, is due to the methylene protons (-CH₂-) adjacent to the electron-withdrawing ester oxygen, while the triplet, located upfield, corresponds to the terminal methyl protons (-CH₃).

The furan ring protons at positions 2 and 4, along with the methyl group protons at position 5, provide key structural information. The chemical shifts of the furan protons are influenced by the electronic effects of the ester and methyl substituents. The proton at position 2 typically appears as a singlet or a narrow doublet, while the proton at position 4 also presents as a distinct signal in the aromatic region of the spectrum. The methyl protons at position 5 give rise to a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (furan) | 7.9 - 8.1 | s | - |

| H-4 (furan) | 6.5 - 6.7 | s | - |

| -OCH₂CH₃ | 4.2 - 4.4 | q | 7.1 |

| 5-CH₃ (furan) | 2.3 - 2.5 | s | - |

| -OCH₂CH₃ | 1.2 - 1.4 | t | 7.1 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum (around 160-170 ppm). The furan ring carbons (C-2, C-3, C-4, and C-5) resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbons of the ethyl group and the methyl group on the furan ring appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | 162 - 165 |

| C-5 (furan) | 155 - 158 |

| C-2 (furan) | 145 - 148 |

| C-3 (furan) | 115 - 118 |

| C-4 (furan) | 108 - 111 |

| -OCH₂CH₃ | 60 - 62 |

| 5-CH₃ (furan) | 13 - 15 |

| -OCH₂CH₃ | 14 - 16 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show a clear correlation between the methylene protons and the methyl protons of the ethyl group, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the furan ring carbons (C-2 and C-4) to their attached protons, as well as the carbons of the ethyl and methyl groups to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the furan proton at H-2 and the carbonyl carbon of the ester, as well as the carbon at C-3. Similarly, the protons of the 5-methyl group would show a correlation to C-5 and C-4 of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can provide information about the spatial proximity of protons. In this case, it could potentially show through-space interactions between the furan ring protons and the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₀O₃), the expected monoisotopic mass is approximately 154.0630 g/mol . HRMS can confirm the elemental composition of the molecular ion, providing strong evidence for the chemical formula.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.

Loss of an ethyl radical (-C₂H₅): This would lead to a fragment at [M - 29]⁺.

Cleavage of the ester group: Fragmentation can also occur at the C-O bond of the ester, leading to other characteristic fragments.

Ring fragmentation: The furan ring itself can undergo fragmentation, although this is often less prominent than the cleavage of the ester side chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula |

| 154 | Molecular Ion [M]⁺ | [C₈H₁₀O₃]⁺ |

| 125 | [M - C₂H₅]⁺ | [C₆H₅O₃]⁺ |

| 109 | [M - OC₂H₅]⁺ | [C₇H₅O₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule, such as this compound. This method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is dominated by absorptions corresponding to the ester functional group and the substituted furan ring. The most prominent feature is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the ester group. Due to conjugation with the furan ring's π-system, this band typically appears in the range of 1715-1730 cm⁻¹. vscht.czlibretexts.org This is a slightly lower wavenumber compared to saturated aliphatic esters (which appear at 1735-1750 cm⁻¹) due to the delocalization of electron density, which slightly weakens the C=O double bond.

The furan ring itself gives rise to several characteristic bands. The C=C double bond stretching vibrations within the ring typically produce absorptions in the 1500-1650 cm⁻¹ region. nih.gov Furthermore, the asymmetric and symmetric stretching vibrations of the C-O-C bonds, both within the furan ring and the ester group, result in strong and distinct bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. vscht.cznih.gov C-H stretching vibrations associated with the aromatic furan ring appear above 3000 cm⁻¹, while those from the methyl and ethyl alkyl groups are observed just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Furan C-H | Stretching | 3100 - 3150 | Medium |

| Alkyl C-H | Stretching | 2850 - 2980 | Medium |

| Ester C=O (Conjugated) | Stretching | 1715 - 1730 | Strong |

| Furan C=C | Stretching | 1500 - 1650 | Medium-Strong |

| Ester/Furan C-O | Asymmetric & Symmetric Stretching | 1000 - 1300 | Strong |

| Furan Ring | Bending/Breathing | 750 - 1000 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a molecule like this compound, which is achiral, the primary focus of an X-ray crystallographic analysis would be to determine its solid-state conformation. Although specific crystallographic data for this exact compound is not widely published, analysis of related furan-3-carboxylate structures reveals key expected features. researchgate.net The furan ring is expected to be largely planar. The ester substituent's conformation relative to this ring is of significant interest. X-ray analysis would reveal the dihedral angle between the plane of the furan ring and the plane of the carboxylate group, indicating the degree of co-planarity which influences electronic conjugation.

Furthermore, the technique elucidates intermolecular interactions that govern the crystal packing. In the crystal lattice of this compound, one would expect to observe weak intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the ester carbonyl oxygen. These interactions dictate the macroscopic properties of the crystal, such as its melting point and solubility. In cases where stereocenters are present in more complex furan derivatives, single-crystal X-ray diffraction is the gold standard for assigning the absolute stereochemistry. mdpi.com

Advanced Chromatographic Analysis for Purity and Isomeric Separation (e.g., HPLC, UPLC, GC)

Advanced chromatographic techniques are essential for the purification, purity assessment, and isomeric separation of furan-3-carboxylate systems. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for analyzing furan derivatives. dgaequipment.comshimadzu.coms4science.at For a compound like this compound, reversed-phase HPLC is typically the method of choice. This involves a nonpolar stationary phase (most commonly a C18-silica column) and a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile or methanol. shimadzu.com Detection is commonly achieved using a UV detector, as the conjugated π-system of the furan ring and carbonyl group provides strong chromophores.

UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. nih.govresearchgate.net This enhanced resolution is particularly valuable for separating closely related isomers or impurities.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or mid-polarity column, such as one coated with a poly(dimethyl siloxane) phase, is generally effective. dtu.dk Mass spectrometry (GC-MS) is often coupled with GC, providing both separation and powerful structural identification of the analyte and any impurities based on their mass spectra and fragmentation patterns. restek.com This is particularly useful for confirming the identity of the compound and for the quantitative analysis of furan derivatives in complex matrices. restek.com

The table below outlines typical conditions for the chromatographic analysis of furan carboxylate systems.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis (Diode Array Detector) | Purity assessment, quantification |

| UPLC | Reversed-Phase C18 (sub-2 µm particles) | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis (Diode Array Detector), MS | High-resolution separation, impurity profiling, fast analysis |

| GC | Poly(dimethyl siloxane) (e.g., DB-5, Equity-1) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity analysis, separation of volatile isomers, identification |

Computational Chemistry and Theoretical Investigations of Furan 3 Carboxylate Derivatives

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Ethyl 5-methylfuran-3-carboxylate. These methods, such as Density Functional Theory (DFT), enable the prediction of various molecular characteristics with a high degree of accuracy.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wayne.eduresearchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 1: Calculated Molecular Properties of a Furan (B31954) Derivative (Example)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.88 D |

This table presents hypothetical, yet representative, data for a furan derivative based on typical computational results found in the literature for similar molecules. researchgate.net

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. Databases and online tools exist that provide predicted NMR data for a wide range of chemical compounds, including furan derivatives. epa.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Furan

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 | 145.1 | 144.7 |

| C3 | 118.5 | 119.0 |

| C4 | 109.1 | 109.5 |

| C5 | 158.9 | 158.6 |

| C=O | 159.5 | 159.3 |

This table shows an example comparison between computationally predicted and experimentally measured ¹³C NMR chemical shifts for methyl furan-2-carboxylate, illustrating the accuracy of theoretical predictions. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of energy barriers that govern reaction rates. wayne.edu

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. fiveable.me By mapping the PES for a reaction, chemists can identify the most favorable reaction pathway, which corresponds to the minimum energy path connecting reactants to products. fiveable.melibretexts.org The PES reveals the presence of energy minima, which represent stable reactants, products, and intermediates, as well as saddle points, which correspond to transition states. fiveable.melibretexts.org For reactions involving furan derivatives, such as cycloadditions or ring-opening reactions, PES mapping can provide a detailed picture of the reaction landscape. researchgate.netmdpi.com

A transition state is the highest energy point along the minimum energy reaction pathway. fiveable.melibretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can be used to locate and optimize the structure of the transition state. visualizeorgchem.com Once the transition state is identified, the activation energy, or energy barrier, can be calculated as the energy difference between the reactants and the transition state. fiveable.menih.gov A higher energy barrier corresponds to a slower reaction rate. For instance, in the thermal decomposition of furan derivatives, computational studies have calculated the energy barriers for various reaction pathways, such as H-transfer and unimolecular dissociation, to determine the most likely decomposition routes. mdpi.com

Table 3: Calculated Energy Barriers for Decomposition Reactions of 5-methyl-2-ethylfuran

| Reaction Pathway | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| H-abstraction from C3 by H atom | TS4 | 19.9 |

| H-abstraction from C4 by H atom | TS5 | 19.7 |

| H-abstraction from C3 by CH₃ radical | TS9 | 19.3 |

| H-abstraction from C4 by CH₃ radical | TS10 | 19.3 |

| Intramolecular H-transfer | TS20 | 68.8 |

This table presents calculated energy barriers for different decomposition pathways of 5-methyl-2-ethylfuran, a structurally related compound, demonstrating how computational chemistry can be used to compare the feasibility of different reaction mechanisms. mdpi.com

Computational chemistry can provide quantitative predictions of reaction kinetics and thermochemistry. By applying transition state theory, reaction rate constants can be calculated from the computed activation energies. researchgate.net This allows for the prediction of how reaction rates will change with temperature. The study of furan reactions, such as Diels-Alder cycloadditions, benefits greatly from computational analysis of the interplay between kinetics and thermodynamics, which determines the final product distribution. nih.govbohrium.com

Thermochemical properties, such as the enthalpy and Gibbs free energy of reaction, can also be calculated. This information is used to determine whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. fiveable.me For example, kinetic studies on the atmospheric reactions of furans with radicals like NO₃ have been performed to understand their environmental fate, with rate coefficients determined through experimental and theoretical approaches. copernicus.org

Table 4: Example Kinetic and Thermodynamic Data for a Furan Reaction

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 60.5 kJ/mol |

| Rate Coefficient (k) at 298 K | 2.26 x 10⁻¹¹ cm³ molec⁻¹ s⁻¹ |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -40 kJ/mol |

This table provides representative kinetic and thermodynamic data for reactions involving furan derivatives, as found in the literature. The rate coefficient is for the reaction of 2-methylfuran with the NO₃ radical, while the other values are illustrative for a typical exothermic and spontaneous furan reaction. researchgate.netcopernicus.org

Compound List

Bond Dissociation Energy (BDE) Analysis

Bond Dissociation Energy (BDE) is a critical quantum chemical descriptor that quantifies the energy required to break a specific covalent bond homolytically, yielding two radical fragments. In the context of furan-3-carboxylate derivatives, BDE analysis provides fundamental insights into the molecule's thermal stability, reactivity, and potential metabolic pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these energies, offering a theoretical lens to predict which bonds are most likely to cleave under thermal or oxidative stress.

Theoretical studies on furan and its substituted derivatives have established that the weakest bonds are typically the C-H bonds of the furan ring and the C-C or C-H bonds of the alkyl substituents. For instance, calculations at the CBS-QB3 level of theory have been used to determine the BDEs for a range of furanic compounds. researchgate.net While specific BDE data for this compound is not extensively published, values for structurally similar compounds provide a strong basis for estimation.

In 5-methylfurfural, the C-H bond of the formyl group is the most labile. For 2-methylfuran, the weakest bonds are the C-H bonds of the methyl group. researchgate.net Theoretical kinetic studies on 5-methyl-2-ethylfuran have shown that H-dissociation on the branched chain is energetically more favorable than H-dissociation on the furan ring itself. mdpi.com This suggests that for this compound, the C-H bonds on the 5-methyl group and the ethyl group of the ester are likely points of initial radical formation. The dissociation of C-H bonds on the furan ring itself requires significantly more energy. mdpi.com

The BDE values are influenced by the electronic environment of the bond. Electron-donating groups, such as the methyl group at the 5-position, and the electron-withdrawing carboxylate group at the 3-position, modulate the stability of the resulting radical species, thereby affecting the BDE of adjacent bonds. The ester group at the 3-position is generally stable, with cleavage of the C-O or C=O bonds within the ester moiety being less favorable than C-H bond cleavage on the substituents.

| Compound | Bond | Calculated BDE (kJ/mol) | Reference |

|---|---|---|---|

| Furan | C2-H | 496 | researchgate.net |

| 2-Methylfuran | C(CH₃)-H | 379 | researchgate.net |

| 5-Methylfurfural | C(CHO)-H | 355 | researchgate.net |

| 5-Methyl-2-ethylfuran | C(α-ethyl)-H | ~380-400 (estimated) | mdpi.com |

| Phenol (for comparison) | O-H | ~345 | researchgate.net |

This table presents BDE values for representative furan derivatives to illustrate the relative bond strengths. The values indicate that substituent C-H bonds are generally weaker than the C-H bonds of the furan ring itself.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For furan-3-carboxylate derivatives like this compound, MD simulations can provide crucial insights into their conformational flexibility, interactions with solvent molecules, and binding dynamics with biological targets such as enzymes or receptors.

In the context of drug design and materials science, MD simulations are employed to understand how a ligand like a furan-3-carboxylate derivative behaves in a complex biological environment. For example, in a study of novel inhibitors for the SARS-CoV-2 main protease, MD simulations were performed on a candidate molecule containing a carboxamide derivative. bu.edu.eg These simulations revealed that the compound maintained great stability within the binding pocket of the enzyme over the simulation time. bu.edu.egresearchgate.net This stability is a key indicator of a potentially effective inhibitor.

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and, if applicable, a target protein. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over short time steps. The resulting trajectory provides a detailed view of:

Conformational Preferences: The ethyl and methyl groups are not static; they rotate and flex. MD simulations can reveal the most populated conformations of the molecule in solution, which is critical for understanding how it might fit into a binding site.

Binding Stability: When simulated in complex with a protein, MD can assess the stability of the ligand-protein interaction. Key metrics include the root-mean-square deviation (RMSD) of the ligand's position, the number and duration of hydrogen bonds, and other non-covalent interactions. This information is vital for rational ligand design, helping to predict whether modifications to the molecule will improve or weaken its binding affinity.

While specific MD simulation studies on this compound are not widely documented in the literature, the techniques are broadly applicable and routinely used to investigate the dynamic properties of small molecules within this chemical class to support drug discovery and development efforts. bu.edu.egresearchgate.net

Structure-Activity Relationship (SAR) and Ligand Design via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. ijabbr.comorientjchem.org For furan-3-carboxylate derivatives, computational approaches play a pivotal role in elucidating these relationships and guiding the design of new, more potent, and selective ligands.

Computational methods allow for the systematic modification of a lead compound, such as this compound, and the prediction of how these changes will affect its properties and biological activity. This process, often part of a ligand-based or structure-based drug design strategy, is more efficient than traditional synthesis and screening alone.

Key aspects of SAR for furan derivatives that have been investigated include:

Substitution Patterns: The positions and nature of substituents on the furan ring are critical for activity. orientjchem.org The 2- and 5-positions are often key points for modification. orientjchem.org For instance, in a series of furan-3-carboxamides, variations in substituents led to significant differences in antimicrobial activity. nih.gov

Bioisosteric Replacements: The furan ring can act as a bioisostere for other aromatic rings, like a phenyl group, offering a different balance of hydrophilic and lipophilic properties. ijabbr.comorientjchem.org Computational modeling helps predict the consequences of such replacements on target binding.

Conformational Effects: The orientation of the ester group and other substituents can be crucial for fitting into a protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful computational tool in this domain. A QSAR study on furan-3-carboxamides successfully found a correlation between various physicochemical parameters (e.g., electronic properties, hydrophobicity) and the observed antimicrobial activity. nih.gov Such models, once validated, can predict the activity of novel, unsynthesized derivatives.

In ligand design, computational docking is a primary tool. This method predicts the preferred orientation of a ligand when bound to a target protein. For example, in the design of SARS-CoV-2 inhibitors, docking studies were used to predict how different derivatives would bind to the main protease enzyme. bu.edu.eg These studies revealed key interactions, such as hydrogen bonds between the ligand's amide group and amino acid residues like Cys145. bu.edu.eg This knowledge allows chemists to design new molecules that enhance these favorable interactions.

| Structural Feature/Modification | Observed Effect on Biological Activity | Compound Class/Target | Reference |

|---|---|---|---|

| Substitution at 2- and 5-positions | Often critical for modulating activity and selectivity. | General Furan Derivatives | orientjchem.org |

| Electron-withdrawing groups (e.g., nitro) | Can enhance antibacterial and anticancer activity. | General Furan Derivatives | orientjchem.org |

| Replacement of heterocycles | Replacing furan with isoxazole, oxazole, or thiazole led to loss of HIF-1 inhibitory activity. | YC-1 Derivatives | nih.gov |

| Ortho-fluoro substitution on a benzyl group | Crucial for inhibiting the transcriptional activity of HIF-1. | YC-1 Derivatives | nih.gov |

| Systematic modification of substituents | Used to correlate physicochemical parameters with antimicrobial activity. | Furan-3-carboxamides | nih.gov |

This table summarizes how modifications to the furan scaffold can impact biological activity, providing a basis for the computational design of new ligands based on the furan-3-carboxylate core.

Biological Activities and Pharmacological Applications of Ethyl 5 Methylfuran 3 Carboxylate and Derivatives

Antimicrobial Properties

Furan (B31954) derivatives have been extensively investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Numerous studies have highlighted the potential of furan-containing compounds as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain 2,4-disubstituted furan derivatives have shown notable activity against Escherichia coli and Proteus vulgaris. Another novel arylfuran derivative demonstrated a broad spectrum of action, with considerable activity against both the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus.

Furthermore, 1-benzoyl-3-furan-2-ylmethyl-thiourea has been reported to exhibit antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. In a different study, certain furan-substituted compounds were found to be as potent as the standard antibiotic ampicillin against a range of bacteria, including Bacillus cereus, Shigella dysenteriae, and Klebsiella pneumoniae. The antibacterial activity of methyl-5-(hydroxymethyl)-2-furan carboxylate has also been noted, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.

Research into 3,5-disubstituted furan derivatives has also shown promising antibacterial activity, with a minimum inhibitory concentration (MIC) value of 200 µg/ml against B. subtilis and Escherichia coli. Carbamothioyl-furan-2-carboxamide derivatives containing a 2,4-dinitrophenyl group have demonstrated significant inhibition against various bacterial strains.

| Furan Derivative | Gram-positive Bacteria | Gram-negative Bacteria | Reference |

|---|---|---|---|

| 2,4-disubstituted furan derivatives | - | Escherichia coli, Proteus vulgaris | |

| Novel arylfuran derivative | Staphylococcus aureus | Escherichia coli | |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus | - | |

| Furan-substituted compounds | Bacillus cereus, Staphylococcus aureus, Staphylococcus epidermidis | Shigella dysenteriae, Klebsiella pneumoniae | |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus, Bacillus cereus | - | |

| 3,5-disubstituted furan derivatives | B. subtilis | Escherichia coli |

The furan scaffold is also a key component in the development of novel antifungal agents. A series of novel furan-1,3,4-oxadiazole carboxamide derivatives were synthesized and showed promising in vivo antifungal activity against Rhizoctonia solani. Specifically, compounds within this series exhibited prominent antifungal activities against Sclerotinia sclerotiorum, with inhibition rates comparable to the commercial fungicide boscalid.

Thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have also been designed as potent succinate dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. Many of these compounds demonstrated significant antifungal activity against a panel of seven phytopathogenic fungi. Notably, some derivatives showed remarkable activity against Sclerotinia sclerotiorum, with EC50 values superior to that of boscalid. Carbamothioyl-furan-2-carboxamide derivatives have also displayed significant activity against all tested fungal strains.

| Furan Derivative | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| Furan-1,3,4-oxadiazole carboxamides | Rhizoctonia solani, Sclerotinia sclerotiorum | Promising in vivo activity; inhibition rates comparable to boscalid. | |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Various phytopathogenic fungi, including Sclerotinia sclerotiorum | Potent SDH inhibitors with EC50 values superior to boscalid against S. sclerotiorum. | |

| Carbamothioyl-furan-2-carboxamide derivatives | Various tested fungal strains | Significant antifungal activity. |

Cytotoxic and Anticancer Activities

Furan derivatives have emerged as a promising class of compounds in the search for new anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.

A wide range of furan-based compounds have been synthesized and evaluated for their cytotoxic properties. For example, a series of furan–pyridinone compounds designed from 3-furan-carboxylic acid showed promising anticancer activities against esophageal cancer cell lines KYSE70 and KYSE150. Similarly, novel furan-based derivatives have demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range.

The cytotoxic effects of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied against HeLa, HepG2, and Vero cancer cell lines. An amine derivative of this compound was found to have the most potent biological activity against the HeLa cell line. Furthermore, furan-2-carboxamide derivatives have shown powerful antiproliferative activity against a panel of cancer cell lines in vitro. Some carbamothioyl-furan-2-carboxamide derivatives have also exhibited promising anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.

| Furan Derivative | Cancer Cell Line(s) | Reported Activity (IC50/Effect) | Reference |

|---|---|---|---|

| Furan–pyridinone compounds | KYSE70, KYSE150 (Esophageal) | IC50 of 0.655 µg/mL after 24h | |

| Pyridine carbohydrazide and N-phenyl triazinone furan derivatives | MCF-7 (Breast) | IC50 values of 4.06 and 2.96 µM | |

| Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | IC50 of 62.37 µg/mL | |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2 (Liver), Huh-7 (Liver), MCF-7 (Breast) | Significant anticancer activity | |

| Furan-2-carboxamide molecule | Panel of cancer cell lines | Powerful antiproliferative activity |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of furan derivatives. For 5-arylidene-2(5H)-furanones, the introduction of halogen atoms or a nitro group at the aromatic ring was shown to increase cytotoxicity. In the case of benzofuran derivatives, substitutions at the C-2 position with an ester or a heterocyclic ring were found to be important for their cytotoxic activity.

The presence of a furoyl substituent on the A ring of chalcone derivatives significantly enhanced their cytotoxicity against human leukemia cells. For carbamothioyl-furan-2-carboxamide derivatives, the position of a nitro group on a phenyl ring influenced the anticancer potential, with the ortho-substituted compound showing the most significant activity. These findings provide valuable insights for the rational design of more potent and selective furan-based anticancer agents.

Anti-inflammatory Effects

Furan derivatives have also demonstrated potential as anti-inflammatory agents. Methyl-5-(hydroxymethyl)-2-furan carboxylate, isolated from Antrodia camphorata, has been found to possess anti-inflammatory activities. A series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated for their anti-inflammatory properties, with one compound showing noteworthy effects in a carrageenan-induced inflammatory rat model.

The anti-inflammatory mechanism of some furan derivatives, such as benzofurans, may involve the inhibition of prostaglandin E2 (PGE2) production and a decrease in lipoxygenase activity. Furthermore, the ability of some benzofurans to inhibit the production of nitric oxide (NO), a key inflammatory mediator, has been proposed as another mechanism contributing to their anti-inflammatory effects. Furanones extracted from mushrooms have also shown effective antioxidant and anti-inflammatory activities.

While the research on the anti-inflammatory properties of ethyl 5-methylfuran-3-carboxylate specifically is limited, the broader class of furan derivatives shows considerable promise in this area, warranting further investigation.

Enzymatic Modulation and Inhibition Studies

The furan nucleus is a versatile scaffold that has been incorporated into various molecules to explore their potential as modulators of enzymatic activity. Research has focused on the design and synthesis of furan-containing compounds to target specific enzymes implicated in disease pathways. These studies often involve in vitro assays to determine the inhibitory potency and mechanism of action of these derivatives.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. Several studies have investigated furan-containing compounds as potential MAO-B inhibitors.

A series of furan-based chalcones were synthesized and evaluated for their inhibitory activities against both MAO-A and MAO-B. The research demonstrated that these compounds were generally more selective for MAO-B. For instance, one of the most active compounds, 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one, exhibited a half-maximal inhibitory concentration (IC50) value of 0.174 µM for MAO-B inhibition, while showing much weaker inhibition of MAO-A (IC50 = 28.6 µM) researchgate.net. Kinetic studies revealed that these furan-substituted chalcones act as reversible and competitive inhibitors of MAO-B researchgate.net.

In another study, a new class of furan-based chalcone derivatives bearing a 5-phenylnitro group was developed and screened for MAO inhibitory activity. Two compounds, KD1 and KD9, emerged as highly potent and selective MAO-B inhibitors. KD1 and KD9 displayed IC50 values of 0.023 µM and 0.015 µM, respectively, for MAO-B. Their selectivity indices over MAO-A were notably high, being 723.04 and >2666.66, respectively scilit.comresearchgate.net. Further kinetic and reversibility tests confirmed that both KD1 and KD9 are competitive and reversible inhibitors of MAO-B, with Ki values of 13.5 nM and 6.15 nM, respectively scilit.comresearchgate.net. Molecular docking and dynamics simulations provided insights into the binding interactions, showing that these compounds form stable complexes within the MAO-B active site through pi-cation and hydrogen bonds scilit.comresearchgate.net.

Additionally, benzofuran–thiazolylhydrazone derivatives have been synthesized and evaluated as MAO inhibitors. One of the synthesized compounds showed the most potent inhibitory activity against the MAO-B enzyme, with an IC50 value of 0.75 ± 0.03 μM acs.org.

These findings highlight the potential of the furan scaffold in the design of novel and selective MAO-B inhibitors.

Kinome Profiling and In Vitro Enzymatic Assays

A series of novel pyrazol-furan carboxamide analogues were designed, synthesized, and evaluated for their inhibitory activities against Akt1, a serine/threonine-protein kinase. Many of these compounds exhibited moderate to excellent inhibitory activity against Akt1. The most promising compound also showed potency against structurally related AGC kinases, including Akt2, Akt3, ROCK1, and PKA, while maintaining specificity over kinases from other subfamilies nih.gov. Further cellular assays confirmed the mechanism of action, showing a significant suppression of the phosphorylation of Akt substrates nih.gov.

In a different study, furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity mdpi.com. This highlights the ongoing interest in the furan scaffold for targeting various members of the kinome.

The discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1) also showcases the utility of heterocyclic scaffolds in kinase inhibitor design. Although not a furan-3-carboxylate, this research demonstrates the successful application of structure-based drug design to achieve high potency and selectivity for a specific kinase nih.gov.

These studies underscore the potential of furan-containing molecules to act as kinase inhibitors. Further investigation, including comprehensive kinome profiling of compounds like this compound, would be necessary to fully elucidate their selectivity and potential as therapeutic agents targeting the kinome.

Other Biological Activities and Mechanisms of Action

Beyond specific enzymatic inhibition, derivatives of furan carboxylates and the broader furan scaffold have been reported to exhibit a wide range of other biological activities. These activities are often attributed to the ability of the furan ring to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to biological targets orientjchem.org.

Anticancer and Cytotoxic Activities: Research has shown that some furan derivatives possess anticancer properties. For example, a series of furan–pyridinone compounds synthesized from 3-furan-carboxylic acid were investigated for their anticancer activities against esophageal cancer cell lines. Some of these compounds demonstrated potent cytotoxic effects mdpi.com. Another study on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives reported cytotoxicity against HeLa, HepG2, and Vero cancer cell lines researchgate.net.

Antimicrobial and Antifungal Activities: The furan nucleus is a component of many compounds with antimicrobial properties. Furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria orientjchem.org. For instance, 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans, as well as suppressive effects on Escherichia coli and Staphylococcus aureus mdpi.com.

Enzyme Inhibition: In addition to MAO-B and kinases, furan derivatives have been found to inhibit other enzymes. A study on furan/thiophene-2-carboxamide derivatives investigated their inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) consensus.app. Furthermore, furan chalcones have been explored as urease inhibitors, with some derivatives showing significant therapeutic potential against bacterial urease nih.gov. In a different context, furan carboxylate derivatives were identified as novel inhibitors of ATP-citrate lyase (ACL), an enzyme involved in lipid and cholesterol biosynthesis and upregulated in many cancers. One of the most potent inhibitors discovered had an IC50 of 4.1μM in an in vitro enzymatic assay nih.gov.

The diverse biological activities of furan derivatives highlight the importance of this heterocyclic scaffold in medicinal chemistry. The specific substitution pattern on the furan ring plays a crucial role in determining the biological activity and selectivity of these compounds researchgate.net.

Applications Beyond Medicinal Chemistry

Materials Science Applications

The unique structural characteristics of furan-based compounds have led to their exploration in various materials science applications. However, specific research into Ethyl 5-methylfuran-3-carboxylate in this field is not extensively documented.

Aggregation-Induced Emission (AIE) Enhancement

There is currently no available scientific literature or research data to suggest that this compound exhibits or is used to enhance aggregation-induced emission (AIE) properties in materials.

Precursors for Mesoporous Materials

Similarly, a comprehensive review of current scientific literature does not indicate any studies in which this compound has been utilized as a precursor for the synthesis of mesoporous materials.

Food Chemistry and Flavor Science

Furan (B31954) derivatives are known to be significant contributors to the flavor and aroma profiles of various foods, often formed during thermal processing through the Maillard reaction.

Contribution to Aroma Profiles

Many furan derivatives are recognized for their distinct aromas and are key components of the flavor profiles of numerous foods and beverages. For example, related compounds like 2-ethyl-5-methyl furan and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone are known flavoring agents with caramel-like and maple syrup-like odors, respectively thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.comnist.gov. However, there is a lack of specific research data identifying and characterizing the direct contribution of this compound to the aroma profiles of any food products.

Biofuel and Renewable Energy Research

The conversion of biomass into biofuels and other renewable energy sources is a critical area of modern research. Furanic compounds, derived from cellulosic and lignocellulosic biomass, are considered important platform molecules for the production of next-generation biofuels. Research in this area has extensively focused on compounds like 2-methylfuran, which can be derived from hemicellulose and is considered a promising biofuel alternative to gasoline due to its high octane number and energy density mdpi.com. However, there is no current research available that specifically investigates the role or potential application of this compound in biofuel or renewable energy production.

Industrial Chemical Feedstocks and Intermediates

Furan derivatives are increasingly recognized as valuable platform chemicals that can be derived from renewable biomass sources. researchgate.net They serve as building blocks for the synthesis of a wide range of polymers, pharmaceuticals, and specialty chemicals. Furan-2,5-dicarboxylic acid (FDCA), for example, is a key monomer for the production of polyethylene furanoate (PEF), a bio-based alternative to PET. rsc.org

This compound, with its functionalized furan ring, holds potential as an intermediate in organic synthesis. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups through various chemical transformations. The furan ring itself can participate in reactions such as Diels-Alder cycloadditions, allowing for the construction of more complex molecular architectures. wikipedia.org

While specific industrial applications for this compound have not been documented, its structure is analogous to other furan esters that have found use as plasticizers and in the synthesis of polymers. acs.org The development of efficient catalytic processes for the conversion of biomass-derived sugars into furan derivatives could open up avenues for the large-scale production and utilization of compounds like this compound as valuable chemical intermediates in a bio-based economy. researchgate.net

Environmental Fate and Degradation Studies of Furan 3 Carboxylate Esters

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For furan-3-carboxylate esters, the principal abiotic degradation routes include hydrolysis of the ester linkage, photolytic cleavage by sunlight, and oxidation by atmospheric radicals.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of Ethyl 5-methylfuran-3-carboxylate, the ester functional group is susceptible to hydrolysis, which would yield 5-methylfuran-3-carboxylic acid and ethanol. The rate of this reaction is significantly influenced by pH and temperature.

kh = ka[H+] + kn + kb[OH-]

The half-life (t1/2) for hydrolysis can be calculated as ln(2)/kh.

Table 1: Estimated Hydrolysis Rate Constants and Half-Lives for a Generic Ethyl Ester at 25°C

| pH | kh (s-1) | t1/2 |

|---|---|---|

| 5 | 1 x 10-9 | ~22 years |

| 7 | 1 x 10-7 | ~80 days |

Note: These are generalized values for a typical ethyl ester and may not be representative of this compound. The presence of the furan (B31954) ring and methyl substituent could influence the electronic and steric environment of the ester group, thus altering the hydrolysis rates.

Photolysis is the decomposition of molecules by light. Furan-containing compounds can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. The photolytic degradation of this compound can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

The furan ring is known to be susceptible to photochemical reactions. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to bond cleavage and rearrangement. The primary photochemical processes for furans can include ring-opening to form unsaturated dicarbonyl compounds or isomerization. While specific quantum yields for the photolysis of this compound are not documented, studies on other aromatic esters suggest that photodegradation can be a significant environmental fate process, particularly in sunlit surface waters.

In the atmosphere, furan-3-carboxylate esters can be degraded by reaction with various oxidizing species, primarily hydroxyl radicals (•OH), nitrate radicals (NO₃•), and ozone (O₃). The rate of these reactions determines the atmospheric lifetime of the compound.

The reaction with hydroxyl radicals is often the dominant daytime degradation pathway for volatile organic compounds in the troposphere. The •OH radical can add to the furan ring or abstract a hydrogen atom from the ethyl or methyl group. The rate of reaction is dependent on the structure of the furan derivative, with electron-donating substituents generally increasing the reaction rate.

The reaction with nitrate radicals can be a significant removal process during the nighttime. Similar to hydroxyl radicals, nitrate radicals can add to the double bonds of the furan ring.

Ozone can also react with the furan ring, leading to the formation of ozonides which can then decompose into various oxidation products.

While specific rate constants for this compound are not available, data for similar furan compounds can provide an indication of its atmospheric reactivity.

Table 2: Atmospheric Oxidation Rate Constants and Estimated Lifetimes for Furan and Methyl-Substituted Furans

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Furan | •OH | 4.0 x 10⁻¹¹ whiterose.ac.uk | ~3 hours |

| 2-Methylfuran | •OH | 7.3 x 10⁻¹¹ | ~2 hours |

| Furan | NO₃• | 1.5 x 10⁻¹² researchgate.net | ~18 hours |

| 2-Methylfuran | NO₃• | 1.9 x 10⁻¹¹ researchgate.net | ~1.4 hours |

Note: Lifetimes are estimated based on typical atmospheric concentrations of oxidants ([•OH] = 2 x 10⁶ molecules cm⁻³, [NO₃•] = 5 x 10⁸ molecules cm⁻³, [O₃] = 7 x 10¹¹ molecules cm⁻³). The presence of the ester group may influence the reactivity of this compound compared to these model compounds.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic compounds from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize furan-3-carboxylate esters as a source of carbon and energy. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, yielding 5-methylfuran-3-carboxylic acid and ethanol. Both of these products are generally readily biodegradable. nih.govnih.gov